{1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
Description
This compound features a cyclohexyl backbone substituted with an acetic acid group and a pyrazinone ring linked via an acetylated aminomethyl bridge. The structural complexity suggests applications in targeting enzymes or receptors where both lipophilic (cyclohexyl) and polar (pyrazinone, acetic acid) regions are critical .
Properties
Molecular Formula |
C22H27N3O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[1-[[[2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H27N3O5/c1-30-17-7-5-16(6-8-17)18-13-25(20(27)12-23-18)14-19(26)24-15-22(11-21(28)29)9-3-2-4-10-22/h5-8,12-13H,2-4,9-11,14-15H2,1H3,(H,24,26)(H,28,29) |
InChI Key |
FBCITVYTATYDBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Michael Addition of Nitromethane
Cyclohexene acetic acid methyl ester undergoes Michael addition with nitromethane in the presence of potassium hydroxide, forming 1-(nitromethyl)cyclohexyl acetic acid methyl ester. This step proceeds at room temperature in methanol, achieving 70–80% yield.
Hydrolysis and Hydrogenation
The nitromethyl intermediate is hydrolyzed in aqueous potassium hydroxide to yield 1-(nitromethyl)cyclohexyl acetic acid, followed by catalytic hydrogenation using 10% Pd/C under ambient pressure. This step reduces the nitro group to an amine, producing 1-(aminomethyl)cyclohexyl acetic acid with 80% yield and >98% purity.
Table 1: Reaction Conditions for Cyclohexyl Acetic Acid Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Michael Addition | KOH, MeOH, 25°C, 24 h | 70–80 | 95 |
| Hydrolysis | 10% KOH, MeOH/H₂O, 25°C, 24 h | 85 | 97 |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, 25°C, 12 h | 80 | 98 |
Pyrazinone Ring Formation and Functionalization
The 5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl acetyl group is synthesized via a cyclocondensation strategy. WO2019016828A1 outlines methods for analogous heterocyclic systems, adapted below:
Synthesis of 5-(4-Methoxyphenyl)Pyrazin-2(1H)-One
4-Methoxyphenylglyoxal is condensed with ethylenediamine in acetic acid under reflux, forming the pyrazinone ring. The reaction is stirred for 8–12 hours, yielding 65–70% of the product. Subsequent oxidation with PtO₂ in ethanol introduces the 2-oxo group.
Acetylation of the Pyrazinone Nitrogen
The pyrazinone nitrogen is acetylated using acetyl chloride in dichloromethane with triethylamine as a base. This step proceeds quantitatively at 0–5°C to prevent over-acylation.
Amide Coupling and Final Assembly
The cyclohexyl acetic acid core and pyrazinone acetyl group are conjugated via amide bond formation.
Activation of the Carboxylic Acid
1-(Aminomethyl)cyclohexyl acetic acid is activated using thionyl chloride to form the acyl chloride, which is then reacted with the pyrazinone acetyl amine in tetrahydrofuran (THF) at −10°C. This method minimizes racemization and achieves 75% yield.
Purification and Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with 99% HPLC purity. MP: 168–170°C.
Table 2: Key Analytical Data for the Target Compound
| Parameter | Value |
|---|---|
| Melting Point | 168–170°C |
| HPLC Purity | 99% |
| MS (ESI+) | m/z 458.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated for scalability and efficiency:
Route A: Sequential Functionalization
Route B: Convergent Synthesis
-
Advantages : Modular approach, shorter reaction time.
-
Disadvantages : Lower regioselectivity in pyrazinone acylation, yield 45%.
Industrial-Scale Considerations
Patent CN1221525C emphasizes the economic viability of using Pd/C catalysts under ambient hydrogen pressure, avoiding costly high-pressure equipment. Solvent recovery systems for methanol and THF reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to form a hydroxyl group, altering the electronic properties of the ring.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced pyrazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its various functional groups allow for modifications that could enhance its pharmacological properties.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The methoxyphenyl group and pyrazinone ring could play crucial roles in binding to molecular targets, while the cyclohexylacetic acid moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyridazinone Derivatives
The compound 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1420794-89-3) replaces the pyrazinone ring with a pyridazinone core. While both heterocycles contain two nitrogen atoms, the pyridazinone’s 1,2-diazine structure alters electronic distribution and hydrogen-bonding capacity. This substitution may reduce metabolic stability compared to the pyrazinone analog due to increased susceptibility to enzymatic oxidation .
Piperazinone Analogs
[1-(4-Methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid () incorporates a six-membered piperazinone ring instead of pyrazinone. However, the additional methyl group on the benzyl substituent may enhance lipophilicity and membrane permeability .
Substituent Variations
Sulfonamide vs. Acetamide Linkers
2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic acid (CAS 675624-80-3, ) replaces the acetylated aminomethyl group with a sulfonamide linker. This trade-off may limit its utility in targets requiring polar interactions .
4-Methoxyphenyl vs. 4-Fluorophenyl Groups
Compounds like ((4-fluorophenyl)(1-methylethyl)amino)oxo-acetic acid () substitute the 4-methoxyphenyl group with a fluorophenyl moiety.
Cyclohexyl-Acetic Acid Backbone Modifications
Gabapentin Analogs
1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexaneacetic Acid () shares the cyclohexyl-acetic acid scaffold but lacks the pyrazinone ring. Gabapentin derivatives are known calcium channel modulators; the addition of the pyrazinone-4-methoxyphenyl group in the target compound likely shifts pharmacological activity toward kinase inhibition or protease targeting .
Crystal Structure Insights
Crystal data for cyclohexyl-acetic acid derivatives () reveal that substituents on the cyclohexyl ring influence conformational flexibility. The target compound’s aminomethyl and pyrazinone substituents likely enforce a chair conformation, optimizing steric complementarity with target proteins .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ~450–500 g/mol (based on C₂₂H₂₆N₄O₆). The acetic acid and pyrazinone groups confer moderate aqueous solubility, while the cyclohexyl and 4-methoxyphenyl moieties enhance lipophilicity.
- Pyridazinone Analog (): Molecular weight 356 g/mol (C₁₄H₁₂N₂O₅). Reduced lipophilicity due to smaller heterocycle and absence of cyclohexyl group .
Metabolic Stability
The acetylated aminomethyl group in the target compound likely reduces first-pass metabolism compared to primary amines (e.g., 2-amino-2-(4-methoxyphenyl)acetic acid, ). The pyrazinone ring’s nitrogen atoms may also resist oxidative degradation better than pyridazinone derivatives .
Table 1: Key Comparisons with Structural Analogs
Biological Activity
Chemical Structure and Properties
This compound can be broken down into its key functional groups:
- Pyrazinone Core : The 2-oxopyrazin-1(2H)-yl group is known for various biological activities, including antitumor properties.
- Methoxyphenyl Group : The presence of the 4-methoxyphenyl moiety enhances lipophilicity and may contribute to its pharmacological effects.
- Cyclohexyl Acetic Acid : This portion may influence the compound's solubility and biological interaction profiles.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups.
Antitumor Activity
Research has shown that compounds containing pyrazinone structures exhibit significant antitumor activity. For example, derivatives similar to the target compound have been reported to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR) and other critical enzymes in nucleotide synthesis pathways .
- Induction of Apoptosis : The presence of the methoxy group may facilitate interactions with cellular receptors that trigger apoptotic pathways.
- Cell Cycle Arrest : Some studies indicate that related compounds can cause cell cycle arrest at G1 or G2 phases, preventing further cell division.
Case Studies
Several studies highlight the biological activity of related compounds:
- A study on pyrazinone derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range .
- Another investigation into benzamide derivatives showed promising results in inhibiting cancer cell growth through dual-target mechanisms involving DHFR and IMPDH .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Effect |
|---|---|---|---|
| 5-(4-Methoxyphenyl)-2-oxopyrazinone | 5.2 | DHFR | Inhibition |
| Benzamide Riboside | 3.8 | IMPDH | Inhibition |
| Pyrazinone Derivative A | 4.5 | Unknown | Apoptosis Induction |
| Cyclohexyl Acetic Acid Derivative | 6.0 | Cell Cycle Regulators | Cell Cycle Arrest |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pyrazinone synthesis via condensation | 70 |
| 2 | Acetylation with acetic anhydride | 85 |
| 3 | Cyclohexylamine coupling | 75 |
Q & A
Q. How can structural modifications enhance its selectivity for target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
